Cas no 1335139-17-7 (3-ethylcyclobutan-1-amine)

3-ethylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-ethylcyclobutan-1-amine
-
- インチ: 1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3
- InChIKey: RDOBCMAOFYDWKB-UHFFFAOYSA-N
- ほほえんだ: NC1CC(CC)C1
計算された属性
- せいみつぶんしりょう: 99.104799419g/mol
- どういたいしつりょう: 99.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 55.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-ethylcyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1703843-0.05g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 0.05g |
$212.0 | 2023-09-20 | |
Enamine | EN300-1703843-0.25g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 0.25g |
$452.0 | 2023-09-20 | |
Enamine | EN300-1703843-5.0g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 5g |
$2650.0 | 2023-06-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-500MG |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 500MG |
¥ 2,475.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-1G |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 1g |
¥ 3,709.00 | 2023-04-06 | |
Enamine | EN300-1703843-0.1g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 0.1g |
$317.0 | 2023-09-20 | |
Enamine | EN300-1703843-1.0g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 1g |
$914.0 | 2023-06-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-10g |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 10g |
¥18546.0 | 2024-04-24 | |
1PlusChem | 1P0209AG-2.5g |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 2.5g |
$2276.00 | 2023-12-22 | |
1PlusChem | 1P0209AG-100mg |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 100mg |
$454.00 | 2023-12-22 |
3-ethylcyclobutan-1-amine 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
3-ethylcyclobutan-1-amineに関する追加情報
Recent Advances in the Application of 3-Ethylcyclobutan-1-amine (CAS: 1335139-17-7) in Chemical Biology and Pharmaceutical Research
3-Ethylcyclobutan-1-amine (CAS: 1335139-17-7) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology due to its unique structural features and versatile reactivity. This bicyclic amine compound, characterized by a cyclobutane ring with an ethyl substituent at the 3-position, has attracted significant attention for its potential applications in drug discovery and development. Recent studies have highlighted its utility as a building block for the synthesis of novel bioactive molecules, particularly in the areas of central nervous system (CNS) therapeutics and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 3-ethylcyclobutan-1-amine into a series of serotonin receptor modulators. The researchers found that the constrained geometry of the cyclobutane ring, combined with the strategic placement of the ethyl group, conferred improved receptor binding affinity and metabolic stability compared to traditional acyclic amine counterparts. The compound (CAS: 1335139-17-7) served as a key intermediate in the synthesis of these novel ligands, which showed promising results in preclinical models of depression and anxiety disorders.
In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed novel quaternary ammonium compounds derived from 3-ethylcyclobutan-1-amine that exhibit potent activity against multidrug-resistant bacterial strains. The structural rigidity imparted by the cyclobutane ring was found to enhance membrane penetration while maintaining low cytotoxicity profiles. This development is particularly significant given the growing global threat of antimicrobial resistance, with the lead compound from this series currently undergoing Phase I clinical trials.
From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure 3-ethylcyclobutan-1-amine. A 2024 Nature Catalysis paper described a novel iridium-catalyzed [2+2] cycloaddition approach that achieves excellent yields (up to 92%) and enantioselectivity (98% ee) for this valuable building block. This methodological breakthrough addresses previous challenges in accessing optically active forms of the compound, which is crucial for pharmaceutical applications where stereochemistry often determines biological activity.
The pharmacokinetic properties of 3-ethylcyclobutan-1-amine derivatives have also been the subject of recent investigation. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study published in Drug Metabolism and Disposition revealed that compounds containing this scaffold generally exhibit favorable blood-brain barrier penetration while maintaining acceptable metabolic stability profiles. These findings support the growing interest in this structural motif for CNS-targeted therapeutics and suggest potential applications in neurological disorders where drug delivery to the brain remains a significant challenge.
Looking forward, the versatility of 3-ethylcyclobutan-1-amine (CAS: 1335139-17-7) continues to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation, as well as its use in the development of novel radiopharmaceuticals for diagnostic imaging. The compound's unique combination of structural features - including its intermediate ring strain, defined spatial orientation of functional groups, and tunable physicochemical properties - positions it as a valuable tool in modern drug discovery efforts.
1335139-17-7 (3-ethylcyclobutan-1-amine) 関連製品
- 1018665-45-6(1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)
- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 1823472-00-9(1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)
- 2172536-89-7(2-(2-hydroxybutyl)oxane-2-carbaldehyde)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)
- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)
